Oxetane-3-carboxamide
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Overview
Description
Oxetane-3-carboxamide is a chemical compound characterized by the presence of an oxetane ring and a carboxamide group. The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. Oxetane derivatives have gained significant attention in medicinal chemistry due to their stability, metabolic robustness, and ability to modulate physicochemical properties of drug molecules .
Mechanism of Action
Target of Action
Oxetane-3-carboxamide is a novel class of oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell immunity and promote immune tolerance, making IDO1 a significant target in cancer immunotherapy .
Mode of Action
It is known that oxetane-containing compounds can disrupt protein functions in cells . They can interact with their targets, leading to changes in the cell’s normal functions. For instance, they can disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Biochemical Pathways
This compound, like other oxetane-containing compounds, can influence various biochemical pathways. The most significant pathway is the tryptophan-kynurenine pathway, where IDO1 plays a crucial role . By inhibiting IDO1, this compound can prevent the degradation of tryptophan into kynurenine, thereby affecting the immune response .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, potentially improving its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of IDO1, which can lead to an enhanced immune response . This can be particularly beneficial in cancer treatment, where the immune system’s ability to recognize and destroy cancer cells is often suppressed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the oxetane ring . Furthermore, the presence of other substances, such as proteins or other drugs, can also influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Oxetane-3-carboxamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The oxetane unit has been found to significantly influence the pKa of a proximal amine . This suggests that this compound could potentially interact with biomolecules in a way that influences their biochemical properties.
Cellular Effects
Compounds containing oxetane groups have been shown to have significant inhibitory effects on the growth of certain cancer cells . Therefore, it’s plausible that this compound could also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The formation of the oxetane ring from an epoxide has been modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Oxetanes have been shown to be metabolically stable , suggesting that this compound could potentially interact with various enzymes or cofactors within metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the carboxamide group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of 3-hydroxypropylamine with a suitable carboxylic acid derivative can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amidation processes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Oxetane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetane-3-carboxylic acid.
Reduction: Reduction of the carboxamide group can yield oxetane-3-amine.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Oxetane-3-carboxylic acid.
Reduction: Oxetane-3-amine.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Oxetane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Oxetane derivatives, including this compound, are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- Oxetane-3-carboxylic acid
- Oxetane-3-amine
- Oxetane-3-thiol
- Oxetane-3-halides
Comparison: Oxetane-3-carboxamide is unique due to the presence of both the oxetane ring and the carboxamide group, which imparts distinct chemical properties. Compared to oxetane-3-carboxylic acid, this compound has a higher potential for forming hydrogen bonds, making it more suitable for certain biological applications. Oxetane-3-amine and oxetane-3-thiol have different reactivity profiles, which can be advantageous in specific synthetic routes .
Properties
IUPAC Name |
oxetane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYWQHQUOODDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.